8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine derivatives can undergo a variety of reactions .Scientific Research Applications
Synthesis and Structural Analysis
Research has extensively explored the synthesis of novel purine derivatives, including efforts to synthesize imidazo[1,2-a]-s-triazine nucleosides, showcasing the interest in purine analogues for their antiviral activities. Such synthetic endeavors aim to develop compounds with moderate activity against viruses like rhinovirus at non-toxic dosage levels (Kim et al., 1978). Furthermore, the structural elucidation of these compounds, including their hydrogen-bonding networks and crystallography, provides foundational knowledge for understanding their biological interactions and potential therapeutic applications (Weatherhead-Kloster et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2/c1-14-15(2)30-18-19(26(3)22(32)25-20(18)31)24-21(30)29(14)12-9-27-7-10-28(11-8-27)17-6-4-5-16(23)13-17/h4-6,13H,7-12H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFQZWJDIUYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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